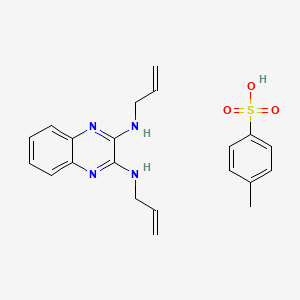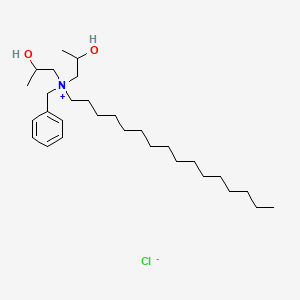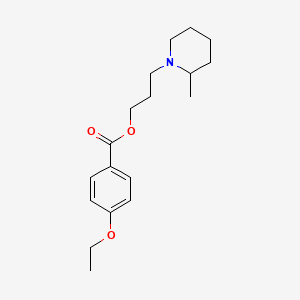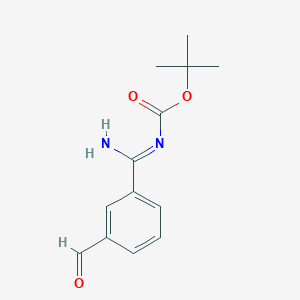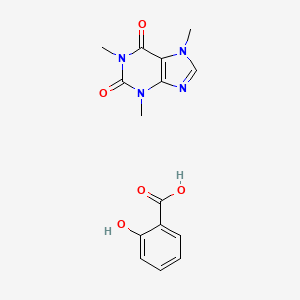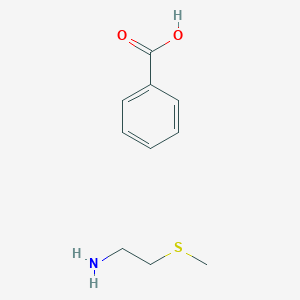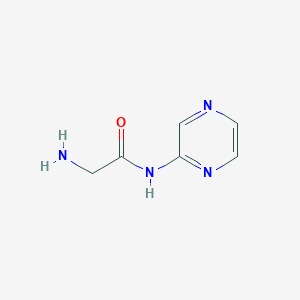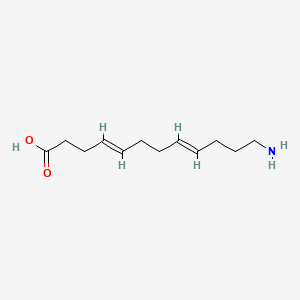
Diethylaminoacetonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylaminoacetonitrile hydrochloride is an organic compound with the molecular formula C₆H₁₂N₂·HCl. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by diethylamino groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylaminoacetonitrile hydrochloride can be synthesized through several methods. One common method involves the reaction of diethylamine with formaldehyde and sodium cyanide. The reaction is carried out under controlled conditions to prevent the release of toxic hydrogen cyanide gas . The general procedure is as follows:
- Dissolve 312 g of sodium bisulfite in 750 ml of water.
- Add 225 ml of a 37-40% formaldehyde solution and warm the mixture to 60°C.
- Cool the mixture to 35°C and add 219 g of diethylamine with stirring.
- Allow the mixture to stand for 2 hours.
- Add a solution of 147 g of sodium cyanide dissolved in 400 ml of water with efficient stirring.
- Separate the upper nitrile layer and dry it over Drierite.
- Purify the crude product by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high yield and purity. Safety measures are strictly followed to handle toxic reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylaminoacetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethylaminoacetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethylaminoacetonitrile hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its electron pair to electrophilic centers. The compound’s reactivity is influenced by the presence of the diethylamino group, which enhances its nucleophilicity and stability .
Vergleich Mit ähnlichen Verbindungen
Diethylaminoacetonitrile hydrochloride can be compared with other similar compounds such as:
Dimethylaminoacetonitrile: Similar in structure but with methyl groups instead of ethyl groups.
Ethylaminoacetonitrile: Contains an ethyl group and an amino group.
Methylaminoacetonitrile: Contains a methyl group and an amino group.
Uniqueness
This compound is unique due to its enhanced nucleophilicity and stability provided by the diethylamino group. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
63884-98-0 |
|---|---|
Molekularformel |
C6H13ClN2 |
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
cyanomethyl(diethyl)azanium;chloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-3-8(4-2)6-5-7;/h3-4,6H2,1-2H3;1H |
InChI-Schlüssel |
LIBVYPREMLFOME-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


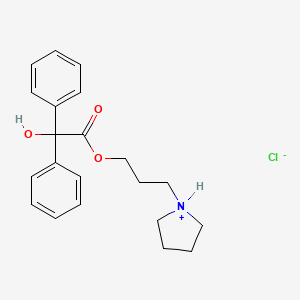

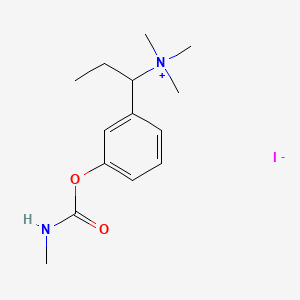
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
